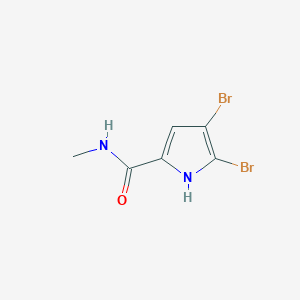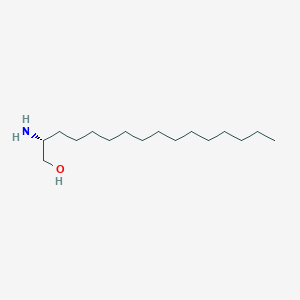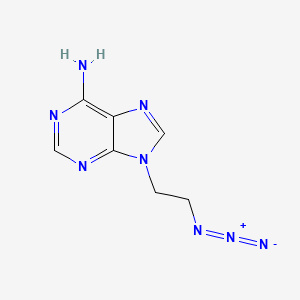
9-(2-Azidoethyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Azidoethyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features an azidoethyl group attached to the purine ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where the amino group of a purine derivative is converted to an azido group using a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride . The reaction is usually carried out in the presence of a base like sodium hydroxide in an organic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of 9-(2-Azidoethyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
9-(2-Azidoethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Reduction: Triphenylphosphine in solvents like tetrahydrofuran.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
9-(2-Azidoethyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating the study of biological processes.
Materials Science: It can be incorporated into polymers and materials to impart unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 9-(2-Azidoethyl)-9H-purin-6-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The azido group can also participate in click chemistry reactions, enabling the formation of stable triazole linkages with other molecules .
類似化合物との比較
Similar Compounds
Uniqueness
9-(2-Azidoethyl)-9H-purin-6-amine is unique due to its purine backbone, which is a common structural motif in nucleic acids. This makes it particularly useful in medicinal chemistry and bioconjugation applications, where it can mimic or interact with biological molecules more effectively than other azidoethyl compounds.
特性
CAS番号 |
167780-62-3 |
|---|---|
分子式 |
C7H8N8 |
分子量 |
204.19 g/mol |
IUPAC名 |
9-(2-azidoethyl)purin-6-amine |
InChI |
InChI=1S/C7H8N8/c8-6-5-7(11-3-10-6)15(4-12-5)2-1-13-14-9/h3-4H,1-2H2,(H2,8,10,11) |
InChIキー |
PNXSDXBXPQWNFJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN=[N+]=[N-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


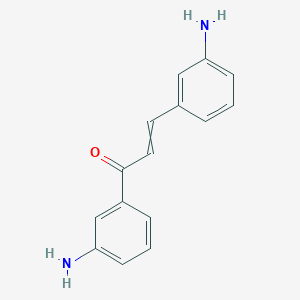

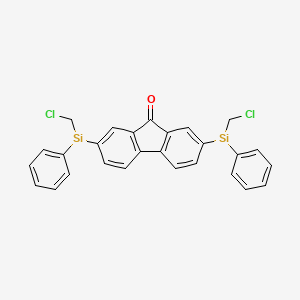
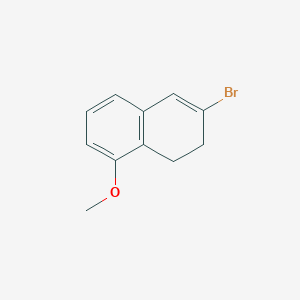
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
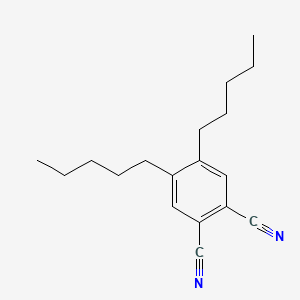
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
